Glycosidic antibiotic from Streptomyces griseus used as a fluorescent stain of DNA and as an antineoplastic agent.
Chromomycin a3
CAS No.: 7059-24-7
Cat. No.: VC20747764
Molecular Formula: C57H82O26
Molecular Weight: 1183.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7059-24-7 |
---|---|
Molecular Formula | C57H82O26 |
Molecular Weight | 1183.2 g/mol |
IUPAC Name | [6-[[6-[4-[4-[(4S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
Standard InChI | InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22?,23?,24?,25?,26?,27?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,46?,47?,48?,52?,53?,54?,55?,56?,57-/m0/s1 |
Standard InChI Key | ZYVSOIYQKUDENJ-YFPVUNPNSA-N |
Isomeric SMILES | CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8C[C@](C(C(O8)C)OC(=O)C)(C)O)O |
SMILES | CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |
Appearance | Yellow powder |
Chemical Structure and Properties
Structural Characteristics
Chromomycin A3 features a complex molecular structure characterized by an anthraquinone core with attached glycoside components. The compound contains five deoxysugars arranged as a disaccharide and a trisaccharide chain attached to the aglycone backbone . This unique structural arrangement contributes to its specific binding properties and biological activities. The compound is identified by the Chemical Abstracts Service (CAS) number 7059-24-7, which serves as its unique identifier in chemical databases and regulatory documentation .
Spectroscopic Properties
When bound to DNA in the presence of magnesium ions (Mg2+), Chromomycin A3 exhibits distinctive fluorescence properties that have been extensively utilized in research applications. The DNA-bound compound has a maximum excitation wavelength of 445 nm, which falls in the blue region of the visible spectrum, and a maximum emission wavelength of 575 nm, corresponding to yellow light . These spectroscopic characteristics make Chromomycin A3 valuable as a fluorescent DNA stain in various molecular biology techniques.
DNA Binding Properties
Biosynthesis and Production
Microbial Production
Chromomycin A3 is naturally produced through fermentation by specific strains of Streptomyces griseus and other streptomycete species . The production process involves complex secondary metabolic pathways that are typical of many bioactive compounds produced by actinomycetes. The ability to culture these microorganisms under controlled conditions allows for the production of Chromomycin A3 for research and potential therapeutic applications.
Biosynthetic Pathway
Research has elucidated significant details about the biosynthetic pathway of Chromomycin A3. The chromomycin gene cluster has been identified and characterized, revealing four putative glycosyltransferase genes involved in the compound's biosynthesis . These glycosyltransferases—CmmGI, CmmGII, CmmGIII, and CmmGIV—play crucial roles in the sequential addition of sugar moieties to form the compound's characteristic disaccharide and trisaccharide chains .
The glycosylation events in Chromomycin A3 biosynthesis involve a carefully orchestrated sequence of enzymatic reactions. CmmGIV and CmmGIII are responsible for forming the trisaccharide chain through the sequential transfer of d-olivosyl residues, while CmmGII and CmmGI facilitate the formation of the disaccharide chain by incorporating d-oliosyl residues in a specific order . This intricate biosynthetic machinery highlights the complexity of natural product synthesis and provides insights for potential synthetic approaches.
Mechanism of Action
DNA Interaction
The primary mechanism of action of Chromomycin A3 involves its interaction with DNA in the presence of Mg2+ ions. The compound binds selectively to GC-rich sequences in the minor groove of DNA, which can disrupt various DNA-dependent processes . This interaction is particularly significant because many transcription factors, including Specificity Protein 1 (Sp1), preferentially bind to GC-rich regions . By occupying these sites, Chromomycin A3 can interfere with transcription factor binding and alter gene expression patterns.
Transcriptional Regulation
Chromomycin A3 exerts significant effects on transcriptional regulation through its interaction with GC-rich promoter regions. Research has demonstrated that the compound can inhibit the binding of the transcription factor Sp1 to its target sequences, thereby affecting the expression of numerous genes regulated by this factor . This mechanism is particularly relevant for its anticancer properties, as Sp1 regulates many genes involved in cell proliferation, survival, and apoptosis.
Cell Cycle Effects
Studies on cancer cell lines have revealed that Chromomycin A3 can induce cell cycle arrest at specific phases, depending on the dosage. At low concentrations, the compound inhibits cell cycle progression at the S phase, suggesting interference with DNA replication processes . The ability to modulate cell cycle progression contributes to the compound's antiproliferative effects and is a key aspect of its potential utility as an anticancer agent.
Biological Activities and Applications
Antimicrobial Activity
One of the earliest recognized applications of Chromomycin A3 was as an antimicrobial agent. The compound exhibits in vitro antibiotic activity against gram-positive bacteria through inhibition of RNA synthesis . This antimicrobial activity, while significant, has been overshadowed by the compound's other biological properties in more recent research.
Anticancer Properties
Chromomycin A3 demonstrates significant anticancer effects through multiple mechanisms. In vitro studies have shown that the compound can:
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Suppress cell proliferation in the nanomolar concentration range
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Induce cell cycle arrest at the S phase at low doses
Specifically, research on cholangiocarcinoma (CCA) has demonstrated that Chromomycin A3 induces apoptosis by suppressing Sp1-related anti-apoptotic proteins, including FADD-like IL-1β-converting enzyme-inhibitory protein, myeloid cell leukemia-1, X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis, and survivin . These effects have been confirmed in xenograft mouse models, where Chromomycin A3 retarded tumor growth .
The compound also shows promise in overcoming resistance to other anticancer agents through downregulation of proteins such as MDR1 . This ability to sensitize cancer cells to other treatments suggests potential utility as a chemosensitizing agent in combination therapy approaches .
Laboratory Applications
Chromomycin A3 serves as a valuable tool in molecular biology and cellular research due to its DNA-binding properties. As a membrane-impermeant G/C-specific fluorescent DNA-binding dye, it is used for various DNA staining applications in research settings . The compound's specific binding to GC-rich regions makes it particularly useful for studying DNA structure and chromatin organization.
Fertility Assessment
An interesting application of Chromomycin A3 is in the evaluation of male fertility. The compound competes with protamines for the same binding sites in DNA, making it useful for assessing protamine content in spermatozoa . Chromomycin A3 positivity in sperm cells reflects protamine deficiency, which can affect sperm morphology and reduce fertility . This application provides a valuable diagnostic tool in reproductive medicine.
Other Biological Effects
Beyond its anticancer and antimicrobial properties, Chromomycin A3 has demonstrated several other biological activities of potential therapeutic interest:
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Stimulation of K562 cell erythroid differentiation
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Potent inhibition of neuronal apoptosis
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Antiviral activity against human immunodeficiency virus type 1 (HIV-1)
These diverse effects highlight the compound's multifaceted biological profile and suggest additional avenues for research and potential therapeutic applications.
Current Research and Future Perspectives
Research on Chromomycin A3 continues to evolve, with recent studies focusing on its mechanisms of action at the molecular level and exploring potential therapeutic applications. The compound's ability to modulate gene expression through interference with transcription factor binding represents a promising mechanism for targeted therapy approaches. Current investigations are exploring the possibility of using Chromomycin A3 as a chemosensitizing agent to enhance the efficacy of conventional cancer treatments .
Future research directions may include:
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Development of less toxic derivatives or delivery systems to mitigate safety concerns
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Further exploration of the compound's effects on specific cancer types and cellular pathways
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Investigation of potential synergistic effects with other therapeutic agents
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Advancement of its applications in molecular biology and diagnostic techniques
The unique properties of Chromomycin A3, particularly its specific DNA-binding capabilities, ensure that it will remain a compound of interest for diverse research applications, even as its therapeutic potential continues to be evaluated.
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